molecular formula C21H18N2O4 B4979983 (4Z)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-phenylpyrazolidine-3,5-dione

(4Z)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-phenylpyrazolidine-3,5-dione

Cat. No.: B4979983
M. Wt: 362.4 g/mol
InChI Key: DQHJTQIOBGHVKI-LGMDPLHJSA-N
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Description

(4Z)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-phenylpyrazolidine-3,5-dione is a synthetic organic compound with a complex structure It features a pyrazolidine-3,5-dione core substituted with a benzylidene group, which is further modified with ethoxy and prop-2-yn-1-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-phenylpyrazolidine-3,5-dione typically involves multiple steps:

    Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of phenylhydrazine with maleic anhydride under acidic conditions.

    Introduction of the benzylidene group: The pyrazolidine-3,5-dione is then reacted with 3-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzylidene derivative.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.

    Substitution: The ethoxy and prop-2-yn-1-yloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-phenylpyrazolidine-3,5-dione is unique due to its specific substitution pattern and the presence of both ethoxy and prop-2-yn-1-yloxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4Z)-4-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-3-12-27-18-11-10-15(14-19(18)26-4-2)13-17-20(24)22-23(21(17)25)16-8-6-5-7-9-16/h1,5-11,13-14H,4,12H2,2H3,(H,22,24)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHJTQIOBGHVKI-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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